4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate
Overview
Description
4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is a member of the phenyl pentyl carbonate ester family and is often used as a building block in organic synthesis . It is characterized by a phenyl group attached to a pentyl carbonate moiety, with an ethoxyphenoxy carbonyl group linked to the phenyl ring .
Synthesis Analysis
Unfortunately, I was unable to find specific information on the synthesis of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate.Molecular Structure Analysis
The molecular formula of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is C21H24O6 . The InChI code is 1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 . The molecular weight is 372.42 g/mol .Physical And Chemical Properties Analysis
The boiling point of 4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate is 506.1ºC at 760 mmHg . The flash point is 220ºC . The density is 1.151g/cm³ . It has 6 H-Bond acceptors and 0 H-Bond donors .Scientific Research Applications
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Environmental Research
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Industrial Research
Safety And Hazards
properties
IUPAC Name |
(4-ethoxyphenyl) 4-pentoxycarbonyloxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-3-5-6-15-25-21(23)27-19-9-7-16(8-10-19)20(22)26-18-13-11-17(12-14-18)24-4-2/h7-14H,3-6,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUSHDHMLLZBDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90342108 | |
Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxyphenoxycarbonyl)phenyl Pentyl Carbonate | |
CAS RN |
33926-46-4 | |
Record name | 4-Ethoxyphenyl 4-{[(pentyloxy)carbonyl]oxy}benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90342108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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